molecular formula C20H22N2O5 B1671605 ER 27319 Maleate CAS No. 1204480-26-1

ER 27319 Maleate

Katalognummer B1671605
CAS-Nummer: 1204480-26-1
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: IIELZHYJYZBSGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ER 27319 Maleate is a selective inhibitor of Syk kinase . It inhibits tyrosine phosphorylation of Syk initiated by the engagement of Fc ε RI in rat and human mast cells . This results in the abrogation of degranulation, TNF- α production (IC 50 = 10 μ M), and other related signaling events .


Molecular Structure Analysis

The molecular formula of ER 27319 Maleate is C18H20N2O.C4H4O4 . Its molecular weight is 396.17 . The chemical name is 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate .


Physical And Chemical Properties Analysis

ER 27319 Maleate has a molecular weight of 396.17 . Its molecular formula is C18H20N2O.C4H4O4 . It is soluble to 75 mM in water and to 100 mM in DMSO .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential in Oral Cancer

ER 27319 Maleate has been investigated as a potential anticancer agent specifically targeting oral squamous cell carcinoma (OSCC), a prevalent form of head and neck squamous cell carcinoma (HNSCC). Research has focused on its ability to sensitize cancer cells to platinum-based drugs, potentially improving management strategies for HNSCC. Key findings from studies include:

  • ER 27319 Maleate induces apoptosis in oral cancer cells and inhibits their proliferation, colony formation, migration, and invasion.
  • It causes cell cycle arrest and increases polyploidy, indicating disruption in cell division and cell death processes.
  • The compound has shown effectiveness in decreasing the expression of key molecular targets like polo-like kinase 1 (PLK1) and spleen tyrosine kinase (Syk), leading to enhanced chemosensitivity to drugs like carboplatin.
  • In vivo studies using tumor xenografts have demonstrated significant suppression of tumor growth and increased antitumor activity of carboplatin.
  • The overexpression of PLK1 and Syk in oral SCC patients correlates with disease prognosis, suggesting that ER 27319 Maleate’s targeting of these molecules is clinically relevant.

These findings present a strong rationale for considering ER 27319 Maleate as a novel anti-cancer agent and a chemosensitizer for treating OSCC (Fu et al., 2015), (Fu et al., 2016).

Eigenschaften

IUPAC Name

10-(3-aminopropyl)-3,4-dimethylacridin-9-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H4O4/c1-12-8-9-15-17(13(12)2)20(11-5-10-19)16-7-4-3-6-14(16)18(15)21;5-3(6)1-2-4(7)8/h3-4,6-9H,5,10-11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUQPGFRFBVJKH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2CCCN)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ER 27319 Maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ER 27319 Maleate
Reactant of Route 2
Reactant of Route 2
ER 27319 Maleate
Reactant of Route 3
ER 27319 Maleate
Reactant of Route 4
ER 27319 Maleate
Reactant of Route 5
ER 27319 Maleate
Reactant of Route 6
Reactant of Route 6
ER 27319 Maleate

Citations

For This Compound
17
Citations
M Kori, K Temiz, E Gov - Journal of Cellular and Molecular …, 2023 - Wiley Online Library
… of −6.5 kcal/mol), sinensetin, AS605240, and TWS119 targeting FN1 (with a binding affinity of −6.5 kcal/mol, −6.7 kcal/ mol and − 7.5 kcal/mol respectively) and ER 27319 maleate tar…
Number of citations: 4 onlinelibrary.wiley.com
S Sadangi, A Mandhane, AK Panda, G Kapusetti… - Results in …, 2023 - Elsevier
… The docking investigation of ER 27319 Maleate against wild and mutant FHIT was conducted using Glide (Grid-based Ligand Docking with Energetics), Schrödinger, LLC, New York, NY…
Number of citations: 0 www.sciencedirect.com
M Black, F Ghasemi, RX Sun, W Stecho, A Datti… - Oral Oncology, 2020 - Elsevier
… HNSCC cell lines were treated with the SYK inhibitor ER 27319 maleate over a 10-point dose distribution. IC 50 values were calculated and plotted. All HNSCC lines in our panel were …
Number of citations: 7 www.sciencedirect.com
G Fu, RT Somasundaram, F Jessa, G Srivastava… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Using quantitative high throughput assays, ER 27319 maleate [10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate] (ER maleate) was identified as one of the most effective …
Number of citations: 9 www.ncbi.nlm.nih.gov
S Bitzer, MD Harati, KC El Kasmi, D Schloesser… - SLAS Discovery, 2023 - Elsevier
… For the Syk inhibitor treatment, macrophages were pre-treated over night before prey cell addition with different concentrations of ER 27,319 maleate (cat. 2471, Tocris), GSK 143 (cat. …
Number of citations: 3 www.sciencedirect.com
F Jessa - 2016 - search.proquest.com
… ER 27319 maleate (Figure 1) was among the 11 candidates, and was selected for further analysis due its novelty as an anticancer agent and its efficacy at selectively killing OSCC cells …
Number of citations: 3 search.proquest.com
A Tóth, E Zajta, K Csonka, C Vágvölgyi, MG Netea… - Scientific Reports, 2017 - nature.com
… 0.04) for 24 h in the presence or absence of specific inhibitors (TLR2 mAb, 0.15 μg/ml; TLR4 inhibitor CLI-095, 5 μM; IRAK inhibitor 509093-47-4, 5 μM; Syk inhibitor ER 27319 maleate, …
Number of citations: 25 www.nature.com
AJ Burke, H Ali, E O'CONNELL, FJ Sullivan… - Anticancer …, 2016 - ar.iiarjournals.org
Background: Taxanes and anti-androgen therapies are routinely used for the treatment of metastatic prostate cancer, however the majority of patients eventually develop resistance. …
Number of citations: 8 ar.iiarjournals.org
MD Black - 2015 - search.proquest.com
Head and neck squamous cell carcinoma (HNSCC) is the sixth most common cancer worldwide and despite advancements in traditional therapies, the survival rate of~ 40% remains …
Number of citations: 4 search.proquest.com
HDI VI, S nitrate Antifungal, E nitrate salt Antifungal… - pdfs.semanticscholar.org
GX15-070 mesylate, Obatoclax Mesylate Bcl-2, Bcl-XL, Mcl-1 inhibitor TW-37, TW37 Bcl-2, Bcl-XL, Mcl-1 inhibitor PD173955-Analogue 1 BCR, ABL1 (ABL) Nilotinib, Tasigna, AMN-107 …
Number of citations: 0 pdfs.semanticscholar.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.